molecular formula C9H7BrClFO2 B6357715 2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane CAS No. 2586126-60-3

2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane

Cat. No.: B6357715
CAS No.: 2586126-60-3
M. Wt: 281.50 g/mol
InChI Key: YGSZONMGTYNVKR-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to a dioxolane ring. The unique combination of these halogens makes this compound of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-5-chloro-2-fluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture to reflux and maintaining the temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the dioxolane ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl dioxolanes with various functional groups.

    Oxidation Reactions: Products include phenyl dioxolones with carbonyl functionalities.

    Reduction Reactions: Products include dehalogenated phenyl dioxolanes or reduced dioxolane rings.

Scientific Research Applications

2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The halogen atoms on the phenyl ring can form halogen bonds with biological macromolecules, influencing their function. The dioxolane ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloro-2-fluoroaniline
  • 3-Bromo-5-chloro-2-fluorobenzoic acid
  • 3-Bromo-2,4-difluoroaniline

Uniqueness

2-(3-Bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

IUPAC Name

2-(3-bromo-5-chloro-2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c10-7-4-5(11)3-6(8(7)12)9-13-1-2-14-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSZONMGTYNVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC(=C2)Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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